乙基肼

概览

描述

Ethyl carbamate (EC), also known as urethane, is a compound that has raised health concerns due to its presence in foods and beverages. It is the ethyl ester of carbamic acid and is found at varying levels, from nanograms per liter to milligrams per liter, in many fermented foods and alcoholic drinks. EC is known to be genotoxic and carcinogenic in several species, including mice, rats, hamsters, and monkeys. The World Health Organization's International Agency for Research on Cancer (IARC) classified it as a group 2A carcinogen, meaning it is "probably carcinogenic to humans" .

Synthesis Analysis

Ethyl carbamate can be synthesized through several chemical mechanisms. One pathway involves the reaction of urea with proteins like citrulline during fermentation, while another pathway includes the conversion of cyanide and hydrocyanic acid into ethyl carbamate precursors such as cyanate. Additionally, ethyl carbamate can be formed through ethanolysis of urea in a homogeneous liquid phase or through more complex photochemical oxidation of cyanide ions or heterogeneous gas/solid catalytic reactions .

Molecular Structure Analysis

The molecular structure of ethyl carbamate derivatives has been studied and supported by crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was confirmed through crystallography after being synthesized under ultrasound irradiation, which significantly reduced reaction times . Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and further analyzed by X-ray diffraction and DFT quantum chemical methods .

Chemical Reactions Analysis

Ethyl carbamate undergoes various chemical reactions. For example, the title compound in paper was prepared by reacting ethyl carbazate with 1-(2-hydroxyphenyl)ethanone, resulting in a structure where molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers, and an intramolecular O—H⋯N interaction. The kinetics and mechanisms of the elimination of ethyl and tert-butyl esters of carbazic acid in the gas phase have also been studied, revealing that the reactions are homogeneous, unimolecular, and follow a first-order rate law .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carbamate have been investigated, particularly its heat capacity and thermodynamic properties. The low-temperature heat capacities of ethyl carbazate were precisely determined using an adiabatic calorimeter, and the substance was observed to melt at 318.92 K. The molar enthalpy and entropy of melting, as well as the chemical purity, were also determined . Analytical methods for determining EC in various food matrices have been developed and validated, indicating that EC can be accurately measured in a range of foods .

Case Studies and Mitigation Strategies

Several case studies have focused on the presence of EC in foods and beverages and the development of strategies to mitigate its levels. For example, progress has been made in preventing the accumulation of EC in alcoholic beverages by incorporating physical, chemical, enzymatic, and metabolic engineering technologies . Natural products have been suggested to provide protection against EC-induced toxicity by modulating oxidative stress . These studies highlight the importance of ongoing research to understand and reduce the risks associated with EC consumption.

科研应用

致癌性评估

在发酵食品和饮料中被确认为污染物的乙基肼已经进行了致癌性评估。在一项重要的审查中,国际癌症研究机构(IARC)重新评估了乙基肼以及酒精饮料,突出了它在与癌症相关的公共卫生问题中的重要性(Baan et al., 2007)。

化学合成和反应

研究已经探讨了将乙基肼转化为各种化合物的过程。一项研究详细描述了将乙基肼转化为三氟甲基化1,2,4-三唑衍生物的过程,强调了它在化学合成中的实用性(Wang et al., 2000)。另一项研究专注于使用乙基肼从吲哚衍生物合成席夫和曼尼希碱,表明了它在创造新颖化学结构中的作用(Bekircan & Bektaş, 2008)。

热力学性质

一项研究精确地确定了乙基肼的热力学性质,突出了其相变和熔点,这对于了解其在不同温度条件下的行为至关重要(Di et al., 2001)。

动力学和机制

一项研究调查了乙基肼的气相消除动力学,为了解其在不同温度和压力条件下的反应性和稳定性提供了见解。这项研究对于需要了解乙基肼在气态环境中行为的应用至关重要(Rotinov等,2005)。

光谱分析

乙基肼也已经被研究其光谱特性。在一项研究中,使用光谱技术分析了其与不同化合物的相互作用,有助于更深入地了解其化学特性(İşler等,2021)。

酒精饮料中的检测

一项研究利用表面增强拉曼散射技术对酒精饮料中的乙基肼进行定量检测。这项研究对于食品安全和饮料行业的质量控制具有重要意义(Yang et al., 2013)。

健康风险和缓解

乙基肼在食品和饮料中的存在,特别是其致癌潜力,已经成为广泛研究的课题。研究已经探讨了其形成机制,并提出了减少可食用产品中其含量的缓解策略,这对于确保消费者安全至关重要(Weber & Sharypov, 2009)。

Safety And Hazards

Ethyl carbazate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

Efforts are being made to reduce the content of Ethyl carbazate in food and beverages due to its classification as a probable human carcinogen. Approaches include genetic modification of Saccharomyces cerevisiae wine strains targeting pathways of arginine transport and metabolism, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbazate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, temperature and duration of storage and transportation .

性质

IUPAC Name |

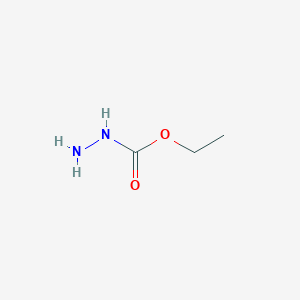

ethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2-7-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSYZMNJHYOXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063308 | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl carbazate | |

CAS RN |

4114-31-2 | |

| Record name | Ethyl carbazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Ethoxycarbonyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)